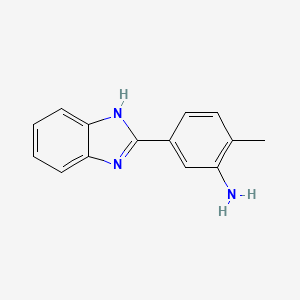

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

説明

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine: is a heterocyclic aromatic compound that features a benzimidazole moiety fused with a phenylamine group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes to minimize environmental impact.

化学反応の分析

Types of Reactions

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Reduced benzimidazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.

科学的研究の応用

Antimicrobial Properties

Research has highlighted the antimicrobial activity of benzimidazole derivatives, including those containing the 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine structure. A study synthesized various derivatives and tested them against a range of microorganisms, including bacteria and fungi. The results indicated that certain compounds exhibited significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been extensively studied. Compounds similar to this compound have shown promising results in inhibiting inflammatory pathways, particularly through interactions with receptors involved in pain and inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

Recent studies have evaluated the antioxidant capabilities of benzimidazole derivatives. For instance, compounds derived from this compound demonstrated strong antioxidant activity in various assays, indicating their potential use in preventing oxidative stress-related diseases .

Cancer Treatment

Benzimidazole derivatives have been investigated for their anticancer properties, with some studies reporting that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.

Diabetes Management

The potential of benzimidazole derivatives as antidiabetic agents has also been explored. Compounds related to this compound were found to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. This inhibition can help manage blood sugar levels, making these compounds candidates for diabetes treatment .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzimidazole ring significantly influence the biological activity of these compounds . For example, modifications at the 1 or 3 positions of the benzimidazole moiety can enhance antimicrobial or anti-inflammatory effects.

Case Studies

作用機序

The mechanism of action of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

類似化合物との比較

Similar Compounds

2-Phenylbenzimidazole: Lacks the methyl group at the 2-position of the phenyl ring.

5,6-Dimethylbenzimidazole: Contains additional methyl groups on the benzimidazole ring.

2-Methylbenzimidazole: Lacks the phenylamine group.

Uniqueness

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is unique due to the presence of both the benzimidazole moiety and the 2-methyl-phenylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Overview of the Compound

This compound features a benzimidazole moiety fused with a phenylamine group. Benzimidazole derivatives are known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's structure allows it to interact with various biomolecules, making it a valuable candidate for therapeutic development.

The biochemical properties of this compound include:

- Enzyme Interactions : This compound has been shown to inhibit various enzymes, which is crucial for its potential therapeutic effects. Studies indicate that benzimidazole derivatives can inhibit microtubule formation, affecting cell division and proliferation.

- Metabolic Pathways : The compound participates in several metabolic pathways, influencing enzyme activity and metabolite levels. It can alter metabolic flux, which is essential for maintaining cellular homeostasis.

Cellular Effects

This compound has demonstrated notable effects on different cell types:

- Anticancer Activity : Laboratory studies indicate that this compound inhibits the proliferation of cancer cells by modulating cell signaling pathways and gene expression. For instance, it has been observed to induce apoptosis in various cancer cell lines .

- Antimicrobial Effects : The compound exhibits antimicrobial activity against a range of pathogens. Research has shown that it can effectively inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent .

The mechanism of action for this compound involves binding to specific molecular targets:

- Enzyme Inhibition : The benzimidazole moiety mimics nucleotide structures, allowing it to bind to enzyme active sites. This binding can either inhibit enzyme activity or modulate receptor signaling pathways .

- Cellular Signaling Modulation : The compound influences various signaling pathways within cells, leading to altered gene expression and cellular responses. This modulation is critical in its anticancer and antimicrobial activities .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study reported that derivatives of benzimidazole displayed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .

- Antimicrobial Activity : Another research highlighted the compound's effectiveness against Aspergillus niger and Fusarium oxysporum, demonstrating its potential as an antifungal agent .

- Enzyme Inhibition : A novel class of benzimidazole derivatives was found to inhibit heparanase with IC50 values ranging from 0.23 to 0.29 µM, showcasing their potential in treating diseases where heparanase plays a role .

Summary Table of Biological Activities

特性

IUPAC Name |

5-(1H-benzimidazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYALKGHFGHBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352197 | |

| Record name | 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292644-33-8 | |

| Record name | 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。